1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one is a chemical compound also known as 3-hydroxyphenazepam. This compound belongs to the class of benzodiazepines, which are psychoactive drugs used for treating various conditions such as anxiety, insomnia, and seizures. The synthesis method for this compound involves several steps that require expertise in organic chemistry.
Wirkmechanismus
The mechanism of action of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one is similar to that of other benzodiazepines. It enhances the activity of the neurotransmitter GABA (gamma-aminobutyric acid) by binding to the GABA-A receptor. This results in an increase in the inhibitory activity of GABA, which leads to a decrease in neuronal activity and a reduction in anxiety, insomnia, and seizures.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has a sedative and anxiolytic effect, which makes it useful for treating anxiety and insomnia. It also has anticonvulsant properties, which make it useful for treating seizures. This compound can cause side effects such as drowsiness, dizziness, and impaired coordination.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one in lab experiments include its high potency and selectivity for the GABA-A receptor. This makes it useful for studying the mechanisms of action of benzodiazepines. The limitations of using this compound in lab experiments include its potential for causing side effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one. One direction is to study its effects on other neurotransmitter systems, such as the glutamate system. Another direction is to develop new drugs based on the structure of this compound that have improved pharmacological properties. Additionally, more research is needed to understand the long-term effects of benzodiazepines on the brain and body.
Synthesemethoden
The synthesis of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one involves several steps that require expertise in organic chemistry. The starting material for the synthesis is phenazepam, which is a benzodiazepine. The first step involves the conversion of phenazepam to 3-hydroxyphenazepam using a reagent such as sodium hydroxide. The second step involves the reaction of 3-hydroxyphenazepam with 3-methyl-2-piperidin-1-ylbutan-1-one in the presence of a catalyst such as palladium on carbon. The final step involves the purification of the compound using techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one has several scientific research applications. One of the main applications is in the field of neuroscience, where it is used to study the mechanisms of action of benzodiazepines. This compound is also used in the development of new drugs for treating conditions such as anxiety, insomnia, and seizures.
Eigenschaften
IUPAC Name |
1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-11(2)13(15-7-4-3-5-8-15)14(18)16-9-6-12(17)10-16/h11-13,17H,3-10H2,1-2H3/t12-,13?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXCZBKRZHQYDN-PZORYLMUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)N1CC[C@H](C1)O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.